molecular formula C14H12Cl2N4O4 B119496 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-39-1

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B119496
M. Wt: 371.2 g/mol
InChI Key: ZJWOVHYWZCXAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as CQ1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ1 belongs to the class of pyrimidoquinazoline derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism Of Action

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.

Biochemical And Physiological Effects

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB. Additionally, 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and hepatitis C.

Advantages And Limitations For Lab Experiments

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also exhibits a wide range of pharmacological activities, making it a versatile tool for investigating various biological processes. However, 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.

Future Directions

There are several future directions for research on 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of interest is the development of 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in combination with other drugs for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione and its potential side effects and toxicity.

Scientific Research Applications

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

143430-39-1

Product Name

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Molecular Formula

C14H12Cl2N4O4

Molecular Weight

371.2 g/mol

IUPAC Name

2,7-bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C14H12Cl2N4O4/c1-19-5(3-15)17-9-7(13(19)23)11(21)10-8(12(9)22)14(24)20(2)6(4-16)18-10/h21-22H,3-4H2,1-2H3

InChI Key

ZJWOVHYWZCXAHX-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CCl)C)O)CCl

Canonical SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CCl)C)O)CCl

synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(chloromethyl)-3,8-dihydro-5,10-dihydroxy-3,8-dimethyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 105 mg (0.313 mmol) of 20 in 10 mL of dry dimethyl formamide, were added 66 mg (1.56 mmol) of LiCl and 191 mg (1.56 mmol) of dimethylaminopyrldine. To this mixture was added 120 μL (1.56 mmol ) of methanesulfonyl chloride and the resulting solution gently heated with a heat gun until it became homogenous. After stirring this mixture at room temperature for 6 h, it was combined with 100 mL of water and the resulting mixture allowed to stir for an additional 2 hours. The resulting yellow precipitate was filtered, rinsed with water, and dried: 99 mg (85%) yield; mp >275° C. dec; IR (KBr pellet) 3036, 1645, 1603, 1421, 1372, 1343, 1270, 1240, 1015, 794 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) δ11.84 (2H, s, 5- and 10-hydroxyl) 4.95 (4H, s, methylenes), 3.65 (6H, s, 3- and 8- methyls); mass spectrum (EI, solids probe), m/z 370 (P+, 35Cl35Cl), 372 (P+, 37Cl35Cl), 374 (P+, 37Cl37Cl). Anal. Calcd for C14H12Cl2N4O4 : C, 45.30, H, 3.26; N, 15.09. Found: C, 45.76; H, 3.47; N, 13.99.
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105 mg
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reactant
Reaction Step One
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66 mg
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10 mL
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solvent
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120 μL
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reactant
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0 (± 1) mol
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100 mL
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